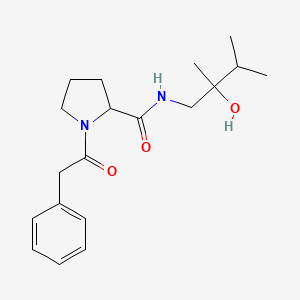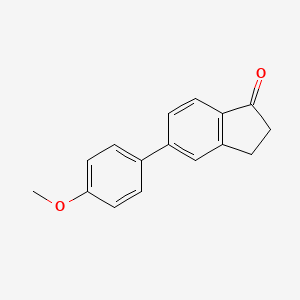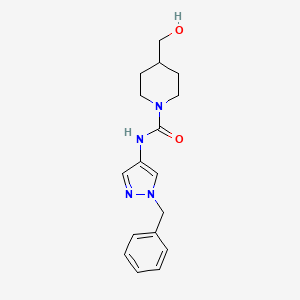![molecular formula C18H28N2O2 B6640489 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)
2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone, also known as HU-308, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This molecule has shown promising results in preclinical studies for the treatment of various medical conditions, including pain, inflammation, and neurological disorders.
Wirkmechanismus
2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses. 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to activate the CB2 receptor, leading to the inhibition of pro-inflammatory cytokine production and the induction of anti-inflammatory cytokine production.
Biochemical and Physiological Effects:
2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to reduce inflammation and pain, as well as to have neuroprotective effects. 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone in lab experiments is its selectivity for the CB2 receptor, which allows for the study of the specific effects of CB2 receptor activation. Additionally, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone. One area of interest is the potential use of 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone in the treatment of inflammatory bowel disease, as preclinical studies have shown promising results in this area. Additionally, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone.
Synthesemethoden
The synthesis of 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone involves several steps, including the reaction of cyclopentanone with methylamine, followed by the reaction of the resulting intermediate with 1-methylpyrrole-2-carboxylic acid. The final step involves the reduction of the resulting intermediate with sodium borohydride to yield 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been extensively studied for its potential therapeutic applications. In preclinical studies, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has shown promising results in the treatment of pain, inflammation, and neurological disorders. 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to have analgesic effects by activating the CB2 receptor, which is involved in the modulation of pain perception.
Eigenschaften
IUPAC Name |
2-(1-hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-19-12-7-9-15(19)16-8-3-2-6-13-20(16)17(21)14-18(22)10-4-5-11-18/h7,9,12,16,22H,2-6,8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRHCIPAERAWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCCCN2C(=O)CC3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B6640422.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide](/img/structure/B6640426.png)
![3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol](/img/structure/B6640432.png)


![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B6640440.png)
![N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6640443.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B6640447.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B6640454.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]urea](/img/structure/B6640467.png)
![N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide](/img/structure/B6640480.png)
![2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6640485.png)
![2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6640488.png)
